2-Chloropyridine-3,5-diol CAS 1227573-04-7 properties
2-Chloropyridine-3,5-diol CAS 1227573-04-7 properties
An In-depth Technical Guide to 2-Chloropyridine-3,5-diol (CAS 1227573-04-7) for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyridine-3,5-diol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it presents a unique combination of reactive sites, including a nucleophilic substitution-prone chlorine atom and two hydroxyl groups capable of hydrogen bonding and further derivatization. This guide provides a comprehensive overview of the predicted properties, potential synthesis, and reactivity of 2-Chloropyridine-3,5-diol, drawing upon the established chemistry of analogous compounds to offer a predictive framework for researchers. While specific experimental data for this compound is limited in publicly accessible literature, this document serves as a theoretical and practical resource to enable its exploration and application in novel research endeavors.
Introduction
Substituted pyridines are a cornerstone of modern chemistry, with wide-ranging applications as pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. 2-Chloropyridine-3,5-diol (CAS 1227573-04-7) is a sparsely documented compound that holds significant promise as a versatile building block. The presence of a chlorine atom at the 2-position, a common site for nucleophilic aromatic substitution (SNAr), combined with hydroxyl groups at the 3- and 5-positions, which can modulate reactivity and provide points for further functionalization, makes this a molecule of considerable interest.
This technical guide aims to provide a detailed, predictive analysis of the properties and chemical behavior of 2-Chloropyridine-3,5-diol. By leveraging the known characteristics of 2-chloropyridine, dihydroxypyridines, and the fundamental principles of physical organic chemistry, we will explore its likely spectroscopic signatures, potential synthetic pathways, and expected reactivity. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to design experiments and unlock the potential of this intriguing molecule.
Predicted Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data, the following properties are predicted based on the structure of 2-Chloropyridine-3,5-diol and data from closely related compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₄ClNO₂ |
| Molecular Weight | 145.54 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar organic solvents. |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and hydroxyl groups. The hydroxyl groups will be acidic, with pKa values likely in the range of 8-10. |
Predicted Spectroscopic Data
A comprehensive understanding of a molecule's spectroscopic signature is crucial for its identification and characterization.
The ¹H NMR spectrum of 2-Chloropyridine-3,5-diol in a solvent like DMSO-d₆ is predicted to show distinct signals for the two aromatic protons and the two hydroxyl protons. The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be concentration and temperature-dependent. The aromatic protons will exhibit splitting due to mutual coupling.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 6.8 - 7.2 | d | ~2-3 Hz |
| H6 | 7.5 - 7.9 | d | ~2-3 Hz |
| 3-OH | 9.0 - 10.0 | br s | - |
| 5-OH | 9.5 - 10.5 | br s | - |
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 155 - 160 |
| C3 | 150 - 155 |
| C4 | 110 - 115 |
| C5 | 150 - 155 |
| C6 | 135 - 140 |
The infrared spectrum will be characterized by the vibrational frequencies of its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N stretch (aromatic ring) | 1550 - 1650 | Medium to strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
In a mass spectrum, 2-Chloropyridine-3,5-diol is expected to show a molecular ion peak (M⁺) at m/z 145 and an M+2 peak at m/z 147 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Proposed Synthesis and Reactivity
The synthesis and reactivity of 2-Chloropyridine-3,5-diol can be logically inferred from established pyridine chemistry.
Potential Synthetic Routes
A plausible synthetic route to 2-Chloropyridine-3,5-diol could involve the selective chlorination of a dihydroxypyridine precursor or the hydroxylation of a dichloropyridine.
Caption: Generalized mechanism for SNAr at the C2 position.
Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The presence of two electron-donating hydroxyl groups will activate the ring towards SEAr, directing electrophiles to the C4 and C6 positions. However, harsh reaction conditions may still be required.
The hydroxyl groups can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and etherification. These reactions provide a handle for further molecular elaboration.
Potential Applications
Given its structure, 2-Chloropyridine-3,5-diol is a promising scaffold for the development of novel compounds in several areas:
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Medicinal Chemistry: The pyridine core is a common motif in many pharmaceuticals. The ability to functionalize the 2-position via SNAr and the 3- and 5-positions via the hydroxyl groups allows for the creation of diverse libraries of compounds for screening against various biological targets.
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Agrochemicals: Many herbicides and fungicides are based on substituted pyridine structures.
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Materials Science: The hydrogen bonding capabilities of the hydroxyl groups could be exploited in the design of supramolecular assemblies and functional polymers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloropyridine-3,5-diol is not readily available, general precautions for handling chlorinated and hydroxylated aromatic compounds should be followed. [1][2][3][4][5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol is illustrative and should be adapted based on the specific amine and laboratory conditions.
Objective: To synthesize 2-(alkylamino)pyridine-3,5-diol.
Materials:
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2-Chloropyridine-3,5-diol (1 mmol)
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Primary amine (1.2 mmol)
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Potassium carbonate (2 mmol)
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N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
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To a stirred solution of 2-Chloropyridine-3,5-diol in DMF, add the primary amine and potassium carbonate.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Conclusion
2-Chloropyridine-3,5-diol represents an under-explored yet potentially valuable building block in synthetic chemistry. This guide has provided a predictive overview of its properties, synthesis, and reactivity based on the well-established chemistry of related pyridine derivatives. By offering a theoretical framework, it is hoped that this document will stimulate further experimental investigation into this promising compound and facilitate its application in the development of new molecules with valuable properties.
References
- Thermo Fisher Scientific. (2025, September 22).
- TCI Chemicals. (2024, November 30).
- Jubilant Ingrevia.
- Santa Cruz Biotechnology. 2-Chloropyridine.
- Chem Service. (2016, February 25).
